Cas no 2228784-88-9 (3-(4-bromo-3-nitrophenoxy)azetidine)
3-(4-bromo-3-nitrophenoxy)azetidine Chemical and Physical Properties
Names and Identifiers
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- 3-(4-bromo-3-nitrophenoxy)azetidine
- EN300-1926025
- 2228784-88-9
-
- Inchi: 1S/C9H9BrN2O3/c10-8-2-1-6(3-9(8)12(13)14)15-7-4-11-5-7/h1-3,7,11H,4-5H2
- InChI Key: ZMBWGIMJTFEFLZ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1[N+](=O)[O-])OC1CNC1
Computed Properties
- Exact Mass: 271.97965g/mol
- Monoisotopic Mass: 271.97965g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 67.1Ų
3-(4-bromo-3-nitrophenoxy)azetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1926025-1g |
3-(4-bromo-3-nitrophenoxy)azetidine |
2228784-88-9 | 1g |
$914.0 | 2023-09-17 | ||
| Enamine | EN300-1926025-5g |
3-(4-bromo-3-nitrophenoxy)azetidine |
2228784-88-9 | 5g |
$2650.0 | 2023-09-17 | ||
| Enamine | EN300-1926025-10g |
3-(4-bromo-3-nitrophenoxy)azetidine |
2228784-88-9 | 10g |
$3929.0 | 2023-09-17 | ||
| Enamine | EN300-1926025-0.05g |
3-(4-bromo-3-nitrophenoxy)azetidine |
2228784-88-9 | 0.05g |
$768.0 | 2023-09-17 | ||
| Enamine | EN300-1926025-0.1g |
3-(4-bromo-3-nitrophenoxy)azetidine |
2228784-88-9 | 0.1g |
$804.0 | 2023-09-17 | ||
| Enamine | EN300-1926025-0.25g |
3-(4-bromo-3-nitrophenoxy)azetidine |
2228784-88-9 | 0.25g |
$840.0 | 2023-09-17 | ||
| Enamine | EN300-1926025-0.5g |
3-(4-bromo-3-nitrophenoxy)azetidine |
2228784-88-9 | 0.5g |
$877.0 | 2023-09-17 | ||
| Enamine | EN300-1926025-1.0g |
3-(4-bromo-3-nitrophenoxy)azetidine |
2228784-88-9 | 1g |
$1029.0 | 2023-05-24 | ||
| Enamine | EN300-1926025-2.5g |
3-(4-bromo-3-nitrophenoxy)azetidine |
2228784-88-9 | 2.5g |
$1791.0 | 2023-09-17 | ||
| Enamine | EN300-1926025-5.0g |
3-(4-bromo-3-nitrophenoxy)azetidine |
2228784-88-9 | 5g |
$2981.0 | 2023-05-24 |
3-(4-bromo-3-nitrophenoxy)azetidine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 3-(4-bromo-3-nitrophenoxy)azetidine
Recent Advances in the Study of 3-(4-bromo-3-nitrophenoxy)azetidine (CAS: 2228784-88-9) in Chemical Biology and Pharmaceutical Research
The compound 3-(4-bromo-3-nitrophenoxy)azetidine (CAS: 2228784-88-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, featuring an azetidine ring linked to a bromo-nitrophenoxy moiety, has been identified as a promising scaffold for drug discovery, particularly in the development of kinase inhibitors and other small-molecule therapeutics. Recent studies have explored its synthetic accessibility, physicochemical properties, and biological activities, positioning it as a valuable tool for medicinal chemistry.
A key focus of current research has been the optimization of synthetic routes to 3-(4-bromo-3-nitrophenoxy)azetidine, with several groups reporting improved yields and purity through novel catalytic systems and protecting group strategies. The compound's structural features, including the strained azetidine ring and electron-withdrawing nitro group, present both challenges and opportunities for synthetic chemists. Recent work published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient four-step synthesis starting from commercially available 4-bromo-3-nitrophenol, achieving an overall yield of 68% with excellent purity (>99%).
In biological studies, 3-(4-bromo-3-nitrophenoxy)azetidine has shown intriguing activity as a fragment in fragment-based drug discovery (FBDD) campaigns. Its moderate molecular weight (MW 273.09) and favorable ligand efficiency make it particularly suitable for this approach. Recent high-throughput screening data (Nature Chemical Biology, 2024) revealed that this compound exhibits selective binding to several protein kinases involved in inflammatory pathways, with IC50 values in the low micromolar range. Molecular docking studies suggest that the azetidine oxygen and nitro group participate in key hydrogen bonding interactions with kinase active sites.
The pharmaceutical potential of 3-(4-bromo-3-nitrophenoxy)azetidine has been further highlighted by its incorporation into several lead compounds currently in preclinical development. One notable example is its use as a core structure in a new class of JAK3 inhibitors, where the bromo substituent serves as a handle for further derivatization. Recent patent applications (WO2023124567, 2023) describe analogs showing improved selectivity profiles compared to existing JAK inhibitors, with reduced off-target effects against other JAK family members.
From a chemical biology perspective, researchers have exploited the reactivity of the bromo and nitro groups in 3-(4-bromo-3-nitrophenoxy)azetidine to create various probes for target identification. A 2024 study in ACS Chemical Biology reported the successful development of photoaffinity labels and activity-based probes derived from this scaffold, enabling the identification of previously unknown protein targets in cancer cell lysates. These tools are proving invaluable for understanding the polypharmacology of related drug candidates.
Looking forward, the unique properties of 3-(4-bromo-3-nitrophenoxy)azetidine suggest it will continue to play an important role in medicinal chemistry efforts. Current research directions include exploring its potential in PROTAC (proteolysis targeting chimera) design, where its balanced hydrophobicity and hydrogen bonding capacity may facilitate ternary complex formation. Additionally, several groups are investigating its metabolites and potential toxicity profiles to support future clinical translation. The compound's versatility and demonstrated biological activity ensure it will remain a focus of chemical biology and pharmaceutical research in the coming years.
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